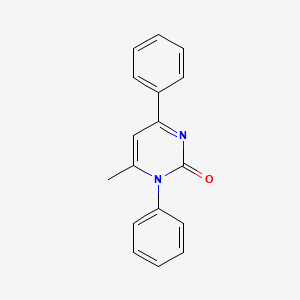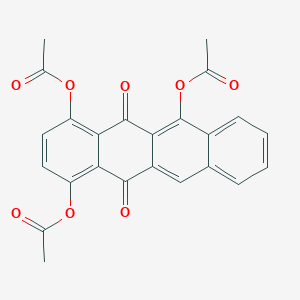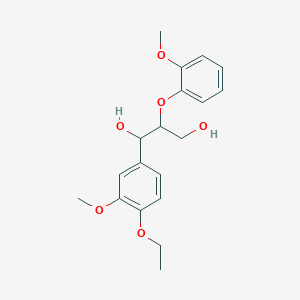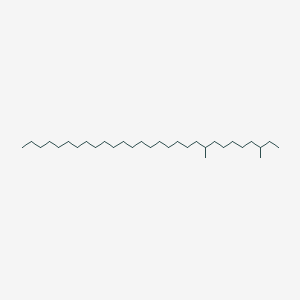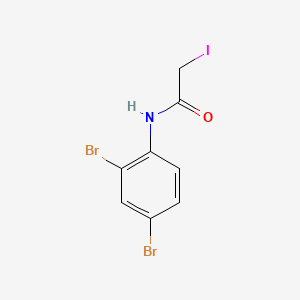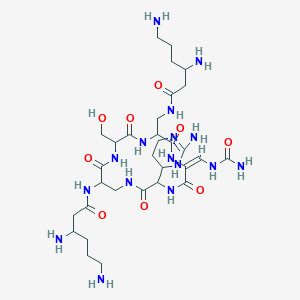![molecular formula C10H9BrN4 B14453868 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole CAS No. 72908-93-1](/img/structure/B14453868.png)
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound features a bromophenyl group attached to the azo linkage, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole typically involves the azo coupling reaction between 1-methyl-1H-imidazole and 4-bromophenyldiazonium tetrafluoroborate . The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole involves its interaction with molecular targets through the azo linkage. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-[(4-bromophenyl)diazenyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine
Uniqueness
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the bromophenyl group enhances its potential for substitution reactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
72908-93-1 |
|---|---|
Molecular Formula |
C10H9BrN4 |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
(4-bromophenyl)-(1-methylimidazol-2-yl)diazene |
InChI |
InChI=1S/C10H9BrN4/c1-15-7-6-12-10(15)14-13-9-4-2-8(11)3-5-9/h2-7H,1H3 |
InChI Key |
CUWSZEVHGHXQEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)
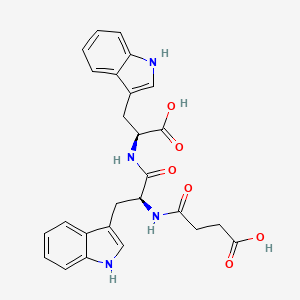


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
